molecular formula C14H7F6N3O2S B3159951 3-(Phenylsulfonyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 865658-00-0

3-(Phenylsulfonyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3159951
CAS No.: 865658-00-0
M. Wt: 395.28 g/mol
InChI Key: QKEKFMXRCOQATH-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound notable for its unique chemical structure and wide-ranging applications. The compound consists of a pyrazolo[1,5-a]pyrimidine core, modified with phenylsulfonyl and trifluoromethyl groups, making it valuable in various research and industrial contexts due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfonyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. Common methods include:

  • Cyclization Reactions: : Using appropriate starting materials such as hydrazine and 3-aminopyrazole derivatives.

  • Electrophilic Substitution: : Introduction of trifluoromethyl groups via electrophilic trifluoromethylation agents such as trifluoromethyl iodide.

  • Sulfonylation: : Attachment of the phenylsulfonyl group using reagents like phenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Large-scale production typically involves optimizing reaction conditions for yield and purity, such as:

  • High-pressure reactors for cyclization.

  • Controlled temperature environments for precise electrophilic reactions.

  • Efficient purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can be oxidized to introduce further functional groups or modify existing ones.

  • Reduction: : Reductive conditions can be used to alter the oxidation state of sulfur or other substituents.

  • Substitution: : The phenylsulfonyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, nitric acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Thiols, amines for substitution reactions.

Major Products Formed from These Reactions

  • Oxidation Products: : Sulfone derivatives, further functionalized aromatic compounds.

  • Reduction Products: : Altered sulfur compounds, deprotected amine derivatives.

  • Substitution Products: : Diversely substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules, contributing to material science and catalysis research.

Biology

In biological research, it is investigated for its potential activity against various biological targets, including enzymes and receptors.

Medicine

Preclinical studies explore its potential as a therapeutic agent, particularly due to its unique structural features that may offer specific interactions with biological macromolecules.

Industry

The compound’s stability and reactive sites make it a candidate for developing new materials and chemical processes, particularly in creating specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways Involved

3-(Phenylsulfonyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine interacts with various molecular targets, such as enzymes or receptors, via hydrogen bonding, van der Waals forces, and other non-covalent interactions. The trifluoromethyl groups often play a crucial role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylsulfonyl)-5-methylpyrazolo[1,5-a]pyrimidine

  • 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • 3-(Phenylsulfonyl)-6-chloropyrazolo[1,5-a]pyrimidine

Highlighting Its Uniqueness

The presence of both phenylsulfonyl and bis(trifluoromethyl) groups in 3-(Phenylsulfonyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine distinguishes it from its analogs, offering distinct electronic and steric properties that influence its reactivity and binding characteristics, thus making it unique in various applications.

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Properties

IUPAC Name

3-(benzenesulfonyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6N3O2S/c15-13(16,17)10-6-11(14(18,19)20)23-12(22-10)9(7-21-23)26(24,25)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEKFMXRCOQATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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